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molecular formula C7H4F2INO3 B8403045 2-(Difluoromethoxy)-1-iodo-4-nitrobenzene

2-(Difluoromethoxy)-1-iodo-4-nitrobenzene

Cat. No. B8403045
M. Wt: 315.01 g/mol
InChI Key: KAVHKSCICQLQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987242B2

Procedure details

A mixture of 2-iodo-5-nitrophenol (8.98 g), K2CO3 (18.7 g) and 2-chloro-2,2-difluoro-acetic acid sodium salt (5.17 g) in DMF-H2O (60-6 mL) was stirred at 110° C. for 3.5 h and at room temperature for 12 h. The mixture was diluted with EtOAc and washed with 1H HCl, saturated NaHCO3 aq., water and brine, and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (Hexane/EtOAc=9/1) to obtain compound aa4-1 (9.17 g) as a brown amorphous solid.
Quantity
8.98 g
Type
reactant
Reaction Step One
Name
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
33 (± 27) mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C([O-])([O-])=O.[K+].[K+].[Na+].Cl[C:20]([F:25])([F:24])C([O-])=O>CN(C=O)C.O.CCOC(C)=O>[F:24][CH:20]([F:25])[O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[I:1] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
8.98 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
18.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.17 g
Type
reactant
Smiles
[Na+].ClC(C(=O)[O-])(F)F
Name
Quantity
33 (± 27) mL
Type
solvent
Smiles
CN(C)C=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 3.5 h and at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1H HCl, saturated NaHCO3 aq., water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (Hexane/EtOAc=9/1)
CUSTOM
Type
CUSTOM
Details
to obtain compound aa4-1 (9.17 g) as a brown amorphous solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC(OC1=C(C=CC(=C1)[N+](=O)[O-])I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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